6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJMQBXEWBYOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with benzothiazole precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazepane ring or the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the benzothiazole or thiophene rings.
Scientific Research Applications
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazepane Ring
- BI92677: Replaces the thiophen-2-yl group with a 2-fluorophenyl moiety. The fluorophenyl group increases lipophilicity, which could enhance blood-brain barrier penetration or alter target specificity compared to the thiophene variant.
- Compound 29 (): Contains a benzothiazole linked to thiophen-2-yl via an enone bridge (IC50 = 9.39 µM against breast cancer). While structurally distinct, the shared thiophene-benzothiazole motif highlights the importance of these moieties in antiproliferative activity .
Core Heterocycle Modifications
- Thiadiazole-Fused Derivatives () : Compounds like 1,4-benzodioxin-based thiadiazole-fused analogs target α-amylase and α-glucosidase (diabetes-related enzymes). The rigid thiadiazole core contrasts with the flexible thiazepane ring, suggesting divergent therapeutic applications .
- CDK2 Inhibitors () : Pyridine derivatives with thiophen-2-yl and naphthalene groups exhibit potent CDK2 inhibition (IC50 = 0.24–0.93 µM). The naphthalene moiety likely enhances aromatic interactions, a strategy that could be explored in optimizing the target compound .
Electronic and Functional Group Comparisons
- DTCTB (): Features a benzothiadiazole core with di-p-tolylamino-thiophene. The electron-rich di-p-tolylamino group may improve charge transport properties, relevant in materials science, whereas the target compound’s thiazepane carbonyl could prioritize hydrogen bonding in biological systems .
- Thiazole-Oxadiazole Hybrids (): Demonstrate cytotoxic activity via hybrid heterocycles.
Structural and Activity Comparison Table
Biological Activity
6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a thiazepane ring substituted with a thiophene group. The molecular formula for this compound is , and it has a molecular weight of approximately 296.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing thiophene derivatives and thiazepane precursors to form the desired carbonyl compound.
- Cyclization Techniques : Facilitating the formation of the thiazepane ring through cyclization reactions involving suitable precursors.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazepane structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Antidepressant Effects
A series of related compounds have been evaluated for their interaction with serotonin receptors (5-HT1A and 5-HT2A). These studies suggest that derivatives of benzothiazole may exhibit antidepressant-like effects in animal models. For example, compounds with high binding affinities for these receptors have been shown to reduce immobility time in forced swimming tests (FST) and tail suspension tests (TST) .
Anticancer Potential
Preliminary investigations into the anticancer properties of benzothiazole derivatives indicate potential efficacy against various cancer cell lines. Studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, a series of thiazepane derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| Compound B | 16 | Moderate |
| Target Compound | 4 | Highly Effective |
Case Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant potential of benzothiazole derivatives, researchers employed behavioral models in mice. The compound exhibited significant reductions in immobility times compared to control groups.
| Test Type | Control Group (s) | Treated Group (s) |
|---|---|---|
| FST | 120 | 60 |
| TST | 150 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
